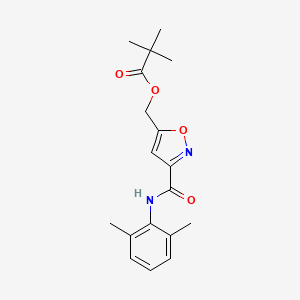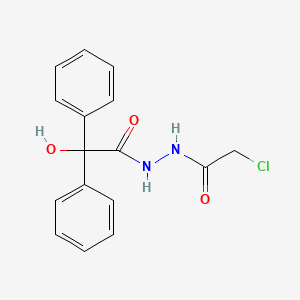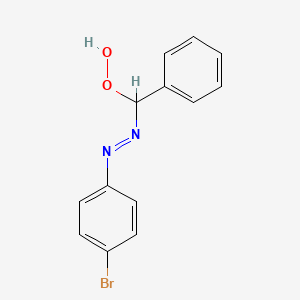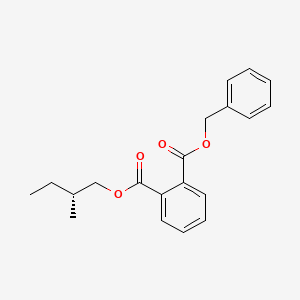
2-Methylbutyl benzyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl benzyl phthalate is an organic compound belonging to the phthalate ester family. It is a derivative of phthalic acid, benzyl alcohol, and 2-methylbutanol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl benzyl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol+2-Methylbutanol→2-Methylbutyl benzyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl benzyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid, benzyl alcohol, and 2-methylbutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
2-Methylbutyl benzyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacture of consumer products such as flooring, adhesives, and coatings
Mechanism of Action
The mechanism by which 2-Methylbutyl benzyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It has been shown to bind to estrogen receptors, potentially disrupting normal hormonal functions. Additionally, it can affect gene expression and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Methylbutyl benzyl phthalate can be compared with other phthalate esters such as:
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
These compounds share similar uses as plasticizers but differ in their chemical structures and specific applications. For example, DEHP is commonly used in medical devices, while DINP and DIDP are used in a variety of consumer products .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an important plasticizer, while its potential biological effects warrant further research to understand its impact on health and the environment.
Properties
CAS No. |
71463-82-6 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1 |
InChI Key |
ZRYUYMRIBIOSBD-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


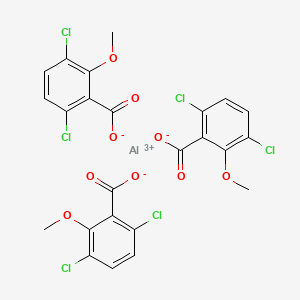
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
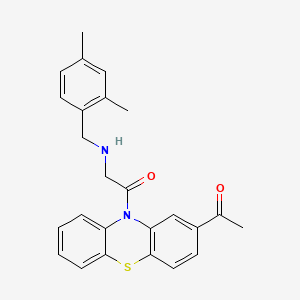
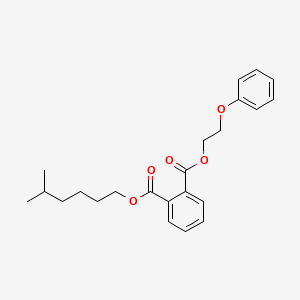
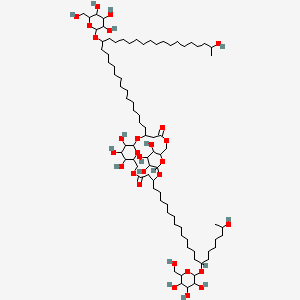
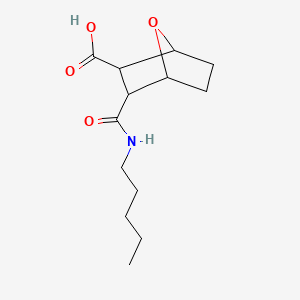
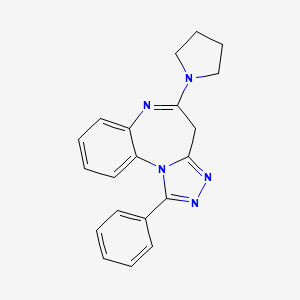

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
